2-Fold Superior Anti-Influenza A Potency vs. Kistamicin A in MDCK Cells (Direct Head-to-Head Comparison from Primary Literature)
Kistamicin B inhibits influenza A virus replication in MDCK cells with an ID50 of 1.8 μg/mL, which is 2-fold more potent than kistamicin A (ID50 = 3.6 μg/mL) tested in the same experimental system and reported in the same primary discovery publication [1]. Both compounds were co-isolated from the same fermentation broth and evaluated under identical assay conditions, ensuring direct comparability free of inter-laboratory variation . This 2-fold potency advantage is structurally attributable to the phenethylamide moiety at the amino terminus of kistamicin B, which is absent in kistamicin A [2].
| Evidence Dimension | Antiviral potency (ID50) against influenza A virus |
|---|---|
| Target Compound Data | Kistamicin B: ID50 = 1.8 μg/mL |
| Comparator Or Baseline | Kistamicin A: ID50 = 3.6 μg/mL |
| Quantified Difference | 2-fold lower ID50 (i.e., 2-fold more potent) |
| Conditions | MDCK cell-based cytopathic effect (CPE) inhibition assay; influenza virus type A; Naruse et al. 1993, J Antibiot 46:1804-1811 |
Why This Matters
For procurement decisions in antiviral screening programs, a 2-fold potency difference can determine whether a compound meets a hit threshold, directly impacting the cost-per-data-point efficiency of screening cascades.
- [1] Naruse N, Tenmyo O, Kawano K, Tomita K, Ohgusa N, Miyaki T, Konishi M, Oki T. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities. J Antibiot (Tokyo). 1993 Dec;46(12):1804-11. doi: 10.7164/antibiotics.46.1804. PMID: 8294237. View Source
- [2] Naruse N, Oka M, Konishi M, Oki T. New antiviral antibiotics, kistamicins A and B. II. Structure determination. J Antibiot (Tokyo). 1993 Dec;46(12):1812-8. doi: 10.7164/antibiotics.46.1812. PMID: 8294238. View Source
